molecular formula C3H6O B032918 Acetone-d6 CAS No. 666-52-4

Acetone-d6

Cat. No. B032918
Key on ui cas rn: 666-52-4
M. Wt: 64.12 g/mol
InChI Key: CSCPPACGZOOCGX-WFGJKAKNSA-N
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Patent
US07034049B1

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Reaction Step Three
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1B(O)O.Br[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([NH:21][C:22]2[CH:26]=[C:25]([CH:27]3[CH2:29][CH2:28]3)[NH:24][N:23]=2)=[O:20])=[CH:14][CH:13]=1>COCCOC.CO>[CH:27]1([C:25]2[NH:24][N:23]=[C:22]([NH:21][C:19](=[O:20])[CH2:18][C:15]3[CH:16]=[CH:17][C:12]([C:5]4[CH:6]=[CH:7][S:3][CH:4]=4)=[CH:13][CH:14]=3)[CH:26]=2)[CH2:29][CH2:28]1.[CH3:4][C:5]([CH3:6])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
[F-].[Cs+]
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Step Three
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Smiles
Step Four
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)NC1=NNC(=C1)C1CC1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was shaken 48 hrs at 80° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
after treatment with anhydrous sodium sulfate, evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=NN1)NC(CC1=CC=C(C=C1)C1=CSC=C1)=O
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 533.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07034049B1

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Reaction Step Three
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1B(O)O.Br[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([NH:21][C:22]2[CH:26]=[C:25]([CH:27]3[CH2:29][CH2:28]3)[NH:24][N:23]=2)=[O:20])=[CH:14][CH:13]=1>COCCOC.CO>[CH:27]1([C:25]2[NH:24][N:23]=[C:22]([NH:21][C:19](=[O:20])[CH2:18][C:15]3[CH:16]=[CH:17][C:12]([C:5]4[CH:6]=[CH:7][S:3][CH:4]=4)=[CH:13][CH:14]=3)[CH:26]=2)[CH2:29][CH2:28]1.[CH3:4][C:5]([CH3:6])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
[F-].[Cs+]
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Step Three
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Smiles
Step Four
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)NC1=NNC(=C1)C1CC1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was shaken 48 hrs at 80° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
after treatment with anhydrous sodium sulfate, evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=NN1)NC(CC1=CC=C(C=C1)C1=CSC=C1)=O
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 533.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07034049B1

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Reaction Step Three
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1B(O)O.Br[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([NH:21][C:22]2[CH:26]=[C:25]([CH:27]3[CH2:29][CH2:28]3)[NH:24][N:23]=2)=[O:20])=[CH:14][CH:13]=1>COCCOC.CO>[CH:27]1([C:25]2[NH:24][N:23]=[C:22]([NH:21][C:19](=[O:20])[CH2:18][C:15]3[CH:16]=[CH:17][C:12]([C:5]4[CH:6]=[CH:7][S:3][CH:4]=4)=[CH:13][CH:14]=3)[CH:26]=2)[CH2:29][CH2:28]1.[CH3:4][C:5]([CH3:6])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
[F-].[Cs+]
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Step Three
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Smiles
Step Four
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)NC1=NNC(=C1)C1CC1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was shaken 48 hrs at 80° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
after treatment with anhydrous sodium sulfate, evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=NN1)NC(CC1=CC=C(C=C1)C1=CSC=C1)=O
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 533.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07034049B1

Procedure details

330 mg (2.17 mmol) of CsF, 81 mg (0.63 mmol) of thienylboronic acid and 36 mg (0.031 mmol) of tetrakis triphenylphosphine palladium (Pd(PPh3)4 were added to 100 mg (0.31 mmol) of 2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide) in 25 mL of DME and 2 mL of MeOH. The mixture was shaken 48 hrs at 80° C. under nitrogen. The reaction mixture is evaporated, redissolved in ethyl acetate and then washed with a saturated solution of NaHCO3. The organic layer was, after treatment with anhydrous sodium sulfate, evaporated under reduced pressure and the title compound was obtained by crystallization from acetone (48 mg, 48% yield).
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Reaction Step Three
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1B(O)O.Br[C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([NH:21][C:22]2[CH:26]=[C:25]([CH:27]3[CH2:29][CH2:28]3)[NH:24][N:23]=2)=[O:20])=[CH:14][CH:13]=1>COCCOC.CO>[CH:27]1([C:25]2[NH:24][N:23]=[C:22]([NH:21][C:19](=[O:20])[CH2:18][C:15]3[CH:16]=[CH:17][C:12]([C:5]4[CH:6]=[CH:7][S:3][CH:4]=4)=[CH:13][CH:14]=3)[CH:26]=2)[CH2:29][CH2:28]1.[CH3:4][C:5]([CH3:6])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
[F-].[Cs+]
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Step Three
Name
tetrakis triphenylphosphine palladium
Quantity
36 mg
Type
reactant
Smiles
Step Four
Name
2-(4-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide
Quantity
0.31 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)NC1=NNC(=C1)C1CC1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was shaken 48 hrs at 80° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
after treatment with anhydrous sodium sulfate, evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=NN1)NC(CC1=CC=C(C=C1)C1=CSC=C1)=O
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 533.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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